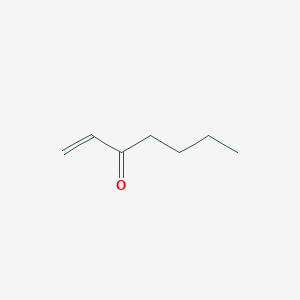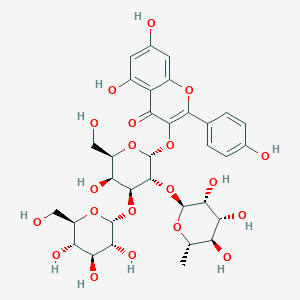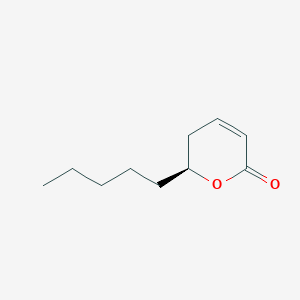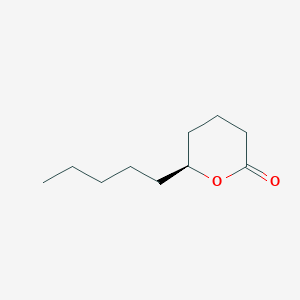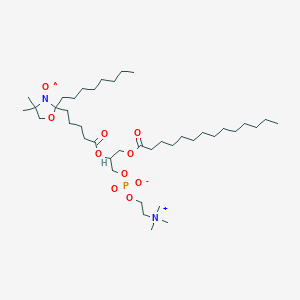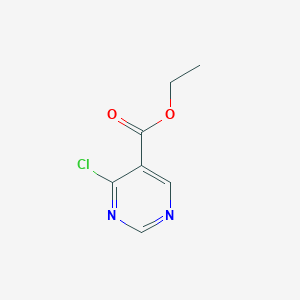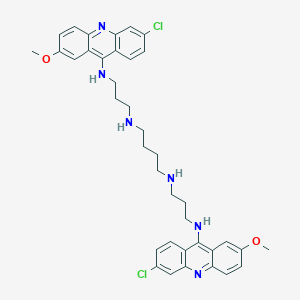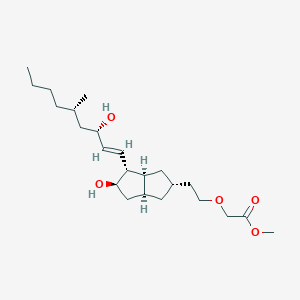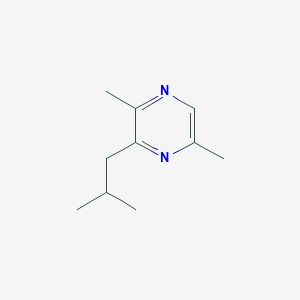
2,5-Dimethyl-3-(2-methylpropyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-3-(2-methylpropyl)pyrazine (DMMP) is a naturally occurring compound found in a variety of food products, including coffee, roasted nuts, and cocoa. It has a distinctive odor and is often used as a flavoring agent in the food industry. In recent years, DMMP has gained attention in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
Pheromone Synthesis
2,5-Dimethyl-3-(2-methylpropyl)pyrazine is synthesized for use as a sex-specific volatile in the study of insect pheromones. It has been successfully synthesized for the Korean apricot wasp, Eurytoma maslovskii, to understand its role in mating behaviors (Mori & Yang, 2017).
Pyrazine Formation Pathways
Research into the formation pathways of various pyrazines, including 2,5-Dimethyl-3-(2-methylpropyl)pyrazine, has been conducted. This includes studying their formation in sugar-ammonia model systems, which helps in understanding the chemical processes involved in their creation (Shibamoto & Bernhard, 1977).
Molecular Imprinting
Methyl pyrazines like 2,5-Dimethylpyrazine have been used in the creation of synthetic polymers through molecular imprinting techniques. These polymers show selectivity for their respective pyrazine templates and are envisioned for use in analyzing flavor compounds in the food industry (Cruz et al., 1999).
Chemical Analysis of Natural Sources
Studies have also been conducted on the identification of various pyrazines, including 2,5-Dimethyl-3-(2-methylpropyl)pyrazine, in natural sources like the myxobacterium Chondromyces crocatus and marine bacteria. This research contributes to understanding the ecological and chemical roles of these compounds in natural environments (Dickschat et al., 2005).
Alkylpyrazines in Insect Communication
The compound has been identified as a component of alarm pheromones in insects like the little fire ant, Wasmannia auropunctata. Understanding these components aids in the study of insect communication and behavior (Showalter et al., 2010).
Propriétés
Numéro CAS |
32736-94-0 |
|---|---|
Nom du produit |
2,5-Dimethyl-3-(2-methylpropyl)pyrazine |
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
2,5-dimethyl-3-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-7(2)5-10-9(4)11-6-8(3)12-10/h6-7H,5H2,1-4H3 |
Clé InChI |
KEJOEQXAEQCAKT-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=N1)CC(C)C)C |
SMILES canonique |
CC1=CN=C(C(=N1)CC(C)C)C |
Autres numéros CAS |
32736-94-0 |
Pureté |
95% min. |
Synonymes |
2,5-Dimethyl-3-isobutylpyrazine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




